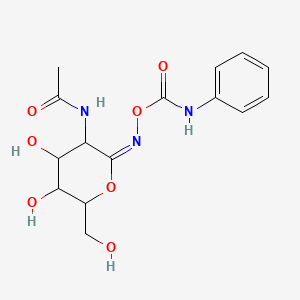

(Z)-PUGNAc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H19N3O7 |

|---|---|

Molecular Weight |

353.33 g/mol |

IUPAC Name |

[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+ |

InChI Key |

PBLNJFVQMUMOJY-NBVRZTHBSA-N |

Isomeric SMILES |

CC(=O)NC\1C(C(C(O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |

Synonyms |

N-acetylglucosaminono-1,5-lactone O-(phenylcarbamoyl)oxime NAc-LAPCO O-(2-acetamido-2-deoxyglucopyranosylidene)amino N-phenylcarbamate PUGNAC |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-PUGNAc as an O-GlcNAcase Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification implicated in a vast array of cellular processes. The enzyme O-GlcNAcase (OGA) plays a critical role in this regulatory network by removing O-GlcNAc from nuclear and cytoplasmic proteins. (Z)-PUGNAc has emerged as a potent and widely utilized inhibitor of OGA, enabling the interrogation of O-GlcNAc-mediated signaling pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and cellular consequences.

Introduction to O-GlcNAcylation and O-GlcNAcase

The addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of proteins is a key regulatory mechanism analogous to phosphorylation. This dynamic process is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling has been linked to numerous pathological states, including neurodegenerative diseases, diabetes, and cancer.[1]

This compound: A Potent O-GlcNAcase Inhibitor

This compound, or O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a well-established inhibitor of O-GlcNAcase. Its inhibitory activity is critically dependent on the (Z)-stereochemistry of its oxime moiety, which is significantly more potent than the (E)-isomer.[2] this compound acts as a competitive inhibitor, effectively increasing the global levels of O-GlcNAcylated proteins within cells.[3][4]

Mechanism of Action

This compound exerts its inhibitory effect by mimicking the transition state of the O-GlcNAcase-catalyzed reaction.[5] Structural studies of OGA in complex with PUGNAc reveal that the inhibitor's GlcNAc moiety binds deep within the enzyme's active site.[5] The sp2 hybridization at the C1 carbon of the inhibitor forces the pyranose ring into a conformation that resembles the oxazoline intermediate of the substrate-assisted catalytic mechanism of OGA.[5][6] This high-affinity binding prevents the hydrolysis of O-GlcNAcylated substrates.

dot

Caption: Mechanism of OGA inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key kinetic parameters.

| Parameter | Value | Organism/Enzyme Source | Reference |

| Ki | 46 nM | Rat Spleen O-GlcNAcase | [3][4] |

| Ki | 36 nM | β-hexosaminidase | [3][4] |

| Ki | 70 nM | Human O-GlcNAcase | [5] |

| IC50 | 46 nM | Human O-GlcNAcase | [7] |

Note: this compound also exhibits inhibitory activity against lysosomal hexosaminidases, highlighting its non-selective nature.[8]

Cellular Effects and Signaling Pathways

By inhibiting OGA, this compound leads to a global increase in O-GlcNAcylation, impacting numerous signaling pathways.

Insulin Signaling

Increased O-GlcNAcylation due to this compound treatment has been shown to induce insulin resistance. This is characterized by reduced phosphorylation of key downstream effectors such as Akt and GSK3β, without affecting insulin receptor autophosphorylation.[3][7]

dot

Caption: Impact of this compound on the insulin signaling cascade.

Tau Phosphorylation

In the context of neurodegenerative diseases, OGA inhibition has been shown to decrease the phosphorylation of tau protein at several sites, a process implicated in the formation of neurofibrillary tangles.[5]

Autophagy

Pharmacological inhibition of OGA has been demonstrated to enhance autophagy in the brain through an mTOR-independent pathway.[9] This suggests a potential neuroprotective mechanism of OGA inhibitors.

Experimental Protocols

O-GlcNAcase Enzyme Kinetics Assay

This protocol is adapted from a method utilizing a fluorogenic substrate to measure OGA activity.

Materials:

-

Purified human O-GlcNAcase (0.7 nM final concentration)

-

Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0

-

Substrate: 2 mM 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG-GlcNAc)

-

This compound at various concentrations

-

96-well microplate

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add purified human O-GlcNAcase to each well.

-

Initiate the reaction by adding the MUG-GlcNAc substrate.

-

Measure the production of the fluorescent product every 60 seconds for 45 minutes at room temperature using a fluorescence plate reader.

-

Determine the initial reaction velocities (slope of product production) for each inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki can be determined using the Cheng-Prusoff equation.

dot

Caption: Experimental workflow for OGA kinetic analysis.

Western Blot Analysis of Cellular O-GlcNAcylation

This protocol outlines the steps to assess changes in global O-GlcNAcylation in cultured cells following treatment with this compound.

Materials:

-

Cultured cells (e.g., HeLa, HEK293)

-

This compound

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM Thiamet-G or PUGNAc)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary Antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cultured cells with the desired concentrations of this compound for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

X-ray Crystallography of OGA-(Z)-PUGNAc Complex

The following is a generalized protocol based on published methods for obtaining crystal structures of OGA in complex with inhibitors.

Materials:

-

Purified, concentrated OGA protein

-

This compound

-

Crystallization screening kits

-

Cryoprotectant solution

Procedure:

-

Complex Formation: Incubate the purified OGA protein with an excess of this compound.

-

Crystallization: Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods at a constant temperature (e.g., 20°C). A common precipitant is polyethylene glycol (PEG).

-

Crystal Optimization: Optimize the initial crystallization conditions by varying the concentrations of the protein, inhibitor, and precipitant.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and determine the structure by molecular replacement using a known OGA structure as a search model. Refine the model and build the inhibitor into the electron density map.

Conclusion

This compound is an invaluable tool for studying the functional roles of O-GlcNAcylation. Its mechanism as a transition-state mimic provides potent inhibition of O-GlcNAcase, leading to significant increases in cellular O-GlcNAc levels. This, in turn, allows for the detailed investigation of O-GlcNAc-dependent signaling pathways. While its off-target effects on other hexosaminidases necessitate careful interpretation of results, the use of this compound in conjunction with more selective inhibitors and genetic approaches will continue to advance our understanding of the complex regulatory landscape governed by O-GlcNAcylation.

References

- 1. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation [summit.sfu.ca]

- 5. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Differential effects of an O-GlcNAcase inhibitor on tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

a role of (Z)-PUGNAc in increasing protein O-GlcNAcylation

An In-depth Technical Guide on the Role of (Z)-PUGNAc in Increasing Protein O-GlcNAcylation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dynamic World of O-GlcNAcylation

Protein O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) crucial for regulating a vast array of cellular processes.[1] Unlike complex glycosylation, O-GlcNAcylation involves the attachment of a single molecule of β-N-acetylglucosamine (O-GlcNAc) to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[2] This modification is integral to signal transduction, transcription, metabolism, and cell survival.[1]

The levels of protein O-GlcNAcylation are tightly regulated by the coordinated action of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[2][3] The substrate for OGT, UDP-GlcNAc, is the final product of the hexosamine biosynthetic pathway (HBP), which integrates nutrient fluxes from glucose, amino acid, fatty acid, and nucleotide metabolism.[3][4] This positions O-GlcNAcylation as a critical sensor of the cell's metabolic state.

Given its central role in cellular physiology, the ability to manipulate O-GlcNAc levels is a powerful tool for researchers. Chemical inhibitors of OGT and OGA allow for the controlled increase or decrease of global O-GlcNAcylation, enabling the study of its downstream effects. This guide focuses on this compound, a potent and widely used inhibitor of OGA, and its role in increasing protein O-GlcNAcylation.

This compound: Mechanism of Action

PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a competitive inhibitor of OGA.[5] Its inhibitory activity is highly dependent on the stereochemistry of its oxime moiety, with the (Z)-isomer being significantly more potent than the (E)-isomer.[6][7] this compound functions by mimicking the transition state of the OGA-catalyzed reaction, thereby blocking the active site and preventing the removal of O-GlcNAc from substrate proteins.[8]

By inhibiting OGA, this compound treatment leads to a time- and dose-dependent increase in the global levels of protein O-GlcNAcylation in both cell culture and in vivo models.[9][10] This accumulation of O-GlcNAcylated proteins allows for the investigation of the functional consequences of elevated O-GlcNAcylation.

It is important to note that while this compound is a powerful tool, it is not entirely selective for OGA and can also inhibit other hexosaminidases, such as the lysosomal β-hexosaminidases HexA and HexB, at higher concentrations.[5][9] This can lead to off-target effects, and researchers should consider using more selective OGA inhibitors, such as Thiamet-G, for comparative studies.[5][11]

Data Presentation: Quantitative Profile of PUGNAc

The efficacy of this compound as an OGA inhibitor has been characterized across various in vitro and cellular systems. The following table summarizes key quantitative data.

| Parameter | Value | System/Assay | Reference |

| Ki | ~50 nM | In vitro OGA enzyme assay | [9] |

| EC50 | ~3 µM | 3T3-L1 adipocytes | |

| Effective Concentration | 10 µM | Pancreatic beta-cell development study | [12] |

| Effective Concentration | 50 µM | CHO-IR cells | [5] |

| Effective Concentration | 50 µM | Jurkat cells (for Western blot positive control) | [13] |

| Effective Concentration | 100 µM | 3T3-L1 adipocytes | [10] |

| Effective Concentration | 100 µM | Rat skeletal muscle | [14] |

Note: IC50 and effective concentrations can vary significantly between cell lines due to differences in cell permeability, expression levels of OGA, and overall metabolic state.[15][16]

Experimental Protocols

This section provides detailed methodologies for using this compound to increase protein O-GlcNAcylation and detect the changes via Western blotting.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or sterile water. For example, a 10 mM stock in DMSO is commonly used. Aliquot and store at -20°C or -80°C for long-term storage.[17]

-

Cell Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 µM, 50 µM, or 100 µM).

-

Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor). Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[12]

Protein Extraction

-

Cell Lysis: After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12]

-

Lysis Buffer: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each plate.

-

Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Sonication (Optional but Recommended): Sonicate the lysate briefly to shear genomic DNA and reduce viscosity. This is particularly important for nuclear and membrane-bound proteins.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.

Western Blotting for O-GlcNAcylation

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[12]

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12] Note: For some O-GlcNAc antibodies, BSA is preferred over milk as a blocking agent.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [RL2] or [CTD110.6]) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[8][12]

-

Washing: Wash the membrane three to six times for 5-10 minutes each with TBST to remove unbound primary antibody.[8][12]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6 or anti-mouse IgG for RL2) diluted in blocking buffer for 1 hour at room temperature.[12]

-

Washing: Repeat the washing steps as described in 4.3.6.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.[12]

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. The resulting blot should show a dose-dependent increase in the O-GlcNAcylation of multiple proteins in the this compound-treated samples compared to the control.

-

Loading Control: To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.

Mandatory Visualizations

O-GlcNAc Cycling Pathway and Inhibition by this compound

Caption: O-GlcNAc cycling and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for analyzing increased O-GlcNAcylation after this compound treatment.

Conclusion

This compound remains a cornerstone tool for the study of O-GlcNAcylation. By potently inhibiting OGA, it provides a reliable method for increasing global O-GlcNAc levels, thereby enabling the elucidation of the functional roles of this critical post-translational modification. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their experimental designs. While acknowledging its potential for off-target effects, careful experimental design, including the use of appropriate controls and complementary, more selective inhibitors, will continue to make this compound an invaluable asset in advancing our understanding of O-GlcNAc signaling in health and disease.

References

- 1. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biochemical Properties and Synthesis of (Z)-PUGNAc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical properties, synthesis, and cellular effects of (Z)-PUGNAc, a potent inhibitor of O-GlcNAcase (OGA). The information herein is intended to support research and development efforts in the fields of glycobiology, signal transduction, and drug discovery.

Biochemical Properties of this compound

This compound, or O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a powerful and widely utilized inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from nuclear and cytoplasmic proteins. This post-translational modification is a key regulator of numerous cellular processes, and its dysregulation is implicated in various diseases.

Mechanism of Action

This compound acts as a competitive inhibitor of OGA. Its structure mimics the natural substrate of the enzyme, allowing it to bind to the active site and block the hydrolysis of O-GlcNAcylated proteins. The Z-configuration of the oxime is crucial for its high potency; the (E)-isomer is a significantly weaker inhibitor.[1] This stereospecificity is a key consideration in its synthesis and application. By inhibiting OGA, this compound leads to an accumulation of O-GlcNAcylated proteins within the cell, enabling the study of the functional consequences of this modification.

Inhibitory Activity

This compound exhibits potent inhibition of both O-GlcNAcase and the lysosomal β-hexosaminidases. Quantitative data on its inhibitory constants are summarized in the table below.

| Enzyme Target | Inhibitor | IC50 (nM) | Ki (nM) |

| O-GlcNAcase (human) | This compound | 35 | 46[2] |

| β-Hexosaminidase | This compound | 6 | 36[2] |

| Hexosaminidase A/B | This compound | 25 | - |

Table 1: Inhibitory Constants of this compound. This table summarizes the reported IC50 and Ki values of this compound against its primary enzyme targets.

Chemical Synthesis of this compound

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol (Composite)

Step 1: Protection of N-Acetylglucosamine. Commercially available N-acetylglucosamine is first protected to prevent unwanted side reactions. This typically involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst.

Step 2: Oxime Formation. The protected N-acetylglucosamine is then reacted with hydroxylamine hydrochloride in a suitable solvent, such as pyridine or a buffered aqueous solution, to form the oxime intermediate. The reaction temperature and pH are critical for maximizing the yield of the desired oxime.

Step 3: Carbamoylation. The oxime intermediate is subsequently reacted with phenyl isocyanate to introduce the N-phenylcarbamate group. This reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. This step yields a mixture of the (Z)- and (E)-isomers of PUGNAc.

Step 4: Isomer Separation. The separation of the (Z)- and (E)-isomers is the most critical and challenging step. This is typically achieved using column chromatography.[3]

-

Stationary Phase: Silica gel is commonly used. Some protocols suggest impregnating the silica gel with silver nitrate, which can enhance the separation of E/Z isomers due to differential π-complexation with the silver ions.[3]

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically employed. The less polar (E)-isomer generally elutes before the more polar (Z)-isomer.

-

Monitoring: The separation is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 5: Characterization. The purified this compound is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Key Experimental Protocols

O-GlcNAcase Inhibition Assay

This colorimetric assay is used to determine the inhibitory potency of compounds like this compound against OGA.

Principle: The assay utilizes the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). OGA cleaves this substrate to release p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm.

Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

-

This compound or other test inhibitors

-

Assay Buffer: 50 mM sodium cacodylate, pH 6.4, 100 mM NaCl, 0.1% BSA

-

Stop Solution: 0.5 M sodium carbonate

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor, hOGA, and assay buffer.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding pNP-GlcNAc to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Cellular O-GlcNAcylation

This protocol allows for the detection of changes in the overall level of O-GlcNAcylated proteins in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM PUGNAc) to prevent de-O-GlcNAcylation during sample preparation.

-

Primary Antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

SDS-PAGE and Western blotting equipment and reagents

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 18-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in the lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by this compound

By increasing global O-GlcNAcylation, this compound has been shown to impact numerous signaling pathways. Its effect on insulin signaling is particularly well-documented and is a critical area of research in the context of diabetes and metabolic syndrome.

This compound and the Insulin Signaling Pathway

Increased O-GlcNAcylation due to OGA inhibition by this compound can lead to insulin resistance. This occurs through the modification of key signaling proteins in the insulin pathway, which can attenuate downstream signaling events.

Caption: this compound's impact on insulin signaling.

Studies have shown that treating cells with this compound increases O-GlcNAc modification on key insulin signaling intermediates like Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B).[4] This increased glycosylation can interfere with their phosphorylation, a critical step for signal propagation. The reduced phosphorylation of IRS-1 and Akt ultimately leads to decreased translocation of the glucose transporter GLUT4 to the cell membrane, resulting in impaired glucose uptake and cellular insulin resistance.[4]

Conclusion

This compound is an invaluable tool for studying the roles of O-GlcNAcylation in cellular physiology and pathology. Its potent and specific inhibition of OGA allows for the controlled elevation of O-GlcNAc levels, providing insights into the complex regulatory networks governed by this dynamic post-translational modification. A thorough understanding of its biochemical properties, synthesis, and cellular effects, as detailed in this guide, is essential for its effective application in research and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide: (Z)-PUGNAc as a Tool to Study O-GlcNAc Signaling Pathways

This guide provides a comprehensive overview of this compound, a widely used inhibitor of O-GlcNAcase (OGA), and its application as a chemical tool to investigate the complex roles of O-GlcNAc signaling. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the associated biological and experimental pathways.

Introduction to O-GlcNAc Signaling

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single sugar, β-N-acetylglucosamine (O-GlcNAc), is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This process is fundamental to cellular physiology, acting as a nutrient sensor and a critical regulator of numerous cellular processes, including signal transduction, transcription, and protein stability.[1][2]

The cycling of O-GlcNAc is tightly controlled by two highly conserved enzymes:

-

O-GlcNAc Transferase (OGT): The sole enzyme responsible for adding the O-GlcNAc moiety, utilizing UDP-GlcNAc as the sugar donor. The availability of UDP-GlcNAc is directly linked to cellular glucose metabolism through the hexosamine biosynthetic pathway (HBP).[2][3]

-

O-GlcNAcase (OGA): The single enzyme that removes the modification, restoring the protein to its unmodified state.[3]

This constant cycling allows cells to rapidly respond to nutrient availability and stress. Dysregulation of O-GlcNAc signaling has been implicated in a host of chronic diseases, including diabetes, neurodegeneration, and cancer.[1][3] Chemical tools that can manipulate the O-GlcNAc cycle are therefore invaluable for dissecting its function.

This compound: An O-GlcNAcase Inhibitor

This compound (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) is a potent, cell-permeable inhibitor of O-GlcNAcase.[4][5] By blocking OGA, this compound treatment leads to a global increase in the O-GlcNAcylation of intracellular proteins, enabling researchers to study the downstream consequences of this elevated state.

Mechanism of Action

This compound acts as a competitive inhibitor of OGA.[6] Its structure, featuring an sp2-hybridized anomeric carbon, mimics the distorted oxazoline intermediate of the transition state during O-GlcNAc hydrolysis.[6][7] This allows it to bind tightly within the active site of OGA, preventing the enzyme from processing its natural substrates. The Z-configuration of the oxime is critical for its potent inhibitory activity; the (E)-isomer is a vastly weaker inhibitor.[5][6]

Potency and Selectivity Considerations

While this compound is a potent inhibitor of OGA, it is not entirely selective. It also exhibits significant inhibitory activity against lysosomal β-hexosaminidases (HexA and HexB), enzymes involved in glycolipid degradation.[6][7] This lack of selectivity is a critical consideration, as some cellular effects observed after this compound treatment may be due to off-target inhibition rather than solely the elevation of O-GlcNAc levels.[8][9][10] More selective OGA inhibitors, such as Thiamet-G, have since been developed and can be used as important controls to dissect OGA-specific effects.[8][11]

Quantitative Data for this compound

For effective experimental design, it is crucial to understand the quantitative parameters of this compound's activity.

| Parameter | Enzyme | Value | Reference |

| Ki | O-GlcNAcase (OGA) | 46 nM | |

| Ki | β-Hexosaminidase | 36 nM | |

| Ki (hOGA) | Human O-GlcNAcase | 70 nM | [6] |

Table 1: Inhibitory Constants of this compound. This table summarizes the reported inhibition constants (Ki) of this compound for its primary target, O-GlcNAcase, and the off-target β-hexosaminidases.

| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |

| HT29 Cells | Not specified | Not specified | ~2-fold increase in O-GlcNAc | |

| Rat Primary Adipocytes | 100 µM | 12 hours | Increased O-GlcNAc on IRS-1 & Akt2 | [12] |

| Jurkat Cells | 50 µM | 3 hours | Increased global O-GlcNAc | [13] |

| PANC-1 & MiaPaCa-2 | 1 µM | 4 hours | Increased SIRT7 protein levels | [14] |

| SVG Cells | 80 µM | 1-9 hours | Increased global O-GlcNAc | [15] |

Table 2: Typical Cellular Concentrations and Effects of this compound. This table provides examples of concentrations and incubation times used in various cell lines and the resulting effects on O-GlcNAcylation.

Visualizing O-GlcNAc Signaling and Experimental Workflows

Diagrams created using Graphviz DOT language illustrate key concepts and workflows.

References

- 1. [PDF] Cross talk between O-GlcNAcylation and phosphorylation: roles in signaling, transcription, and chronic disease. | Semantic Scholar [semanticscholar.org]

- 2. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]

- 7. researchgate.net [researchgate.net]

- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. researchgate.net [researchgate.net]

- 11. PUGNAc treatment provokes globotetraosylceramide accumulation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. O-GlcNAcylation and stablization of SIRT7 promote pancreatic cancer progression by blocking the SIRT7-REGγ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(Z)-PUGNAc: A Deep Dive into its Discovery, Chemical Profile, and Role in O-GlcNAc Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-PUGNAc, or (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, stands as a pivotal small molecule inhibitor in the study of O-GlcNAcylation, a dynamic post-translational modification crucial to a myriad of cellular processes. This guide provides a comprehensive technical overview of this compound, detailing its discovery as the more potent stereoisomer of PUGNAc, its chemical structure, and its mechanism of action as a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. We present a compilation of its inhibitory activity, detailed experimental protocols for its synthesis and use in OGA inhibition assays, and a visual representation of its impact on the O-GlcNAc signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology, signal transduction, and drug discovery.

Discovery and Chemical Structure

The discovery of PUGNAc as an inhibitor of O-GlcNAcase was a significant step forward in the ability to pharmacologically modulate O-GlcNAc levels in cells. Subsequent research revealed that PUGNAc exists as two stereoisomers, this compound and (E)-PUGNAc, arising from the geometry of the oxime linkage. Through careful synthesis and characterization, it was determined that the (Z)-isomer is a significantly more potent inhibitor of OGA than the (E)-isomer.[1][2] This finding established this compound as the preferred tool for studying the functional consequences of increased O-GlcNAcylation.

The chemical structure of this compound is characterized by a C-phenylcarbamate group attached to an oxime of N-acetylglucosamine. This structure mimics the transition state of the OGA-catalyzed reaction, allowing it to bind tightly to the active site of the enzyme.[3][4]

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | (1Z)-2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic acid δ-lactone |

| Molecular Formula | C15H19N3O7 |

| Molecular Weight | 353.33 g/mol |

| CAS Number | 132489-69-1 |

| SMILES | CC(=O)N[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O/C1=N/OC(=O)NC2=CC=CC=C2 |

Quantitative Analysis of O-GlcNAcase Inhibition

This compound is a potent competitive inhibitor of O-GlcNAcase. Its inhibitory activity has been quantified in numerous studies, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay conditions, enzyme source, and substrate used. A summary of reported inhibitory activities is presented below.

| Enzyme Source | Substrate | Inhibition Metric | Value (nM) | Reference |

| Human O-GlcNAcase | 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | Ki | 70 | [4] |

| Human O-GlcNAcase | - | IC50 | 41 | |

| Clostridium perfringens NagJ (hOGA homolog) | - | Ki | 5.4 | [3] |

| Human lysosomal β-hexosaminidases | - | - | Potent inhibitor | [5][6] |

It is important to note that while this compound is a powerful tool, it is not entirely specific for OGA and can also inhibit lysosomal hexosaminidases.[5][6] This lack of absolute specificity should be considered when interpreting experimental results.

Experimental Protocols

Synthesis of this compound

An improved and scalable synthesis of PUGNAc has been reported, which allows for the separation of the (Z) and (E) isomers.[1][7] The general synthetic strategy involves the following key steps:

A detailed, step-by-step protocol can be found in the work by Stubbs et al. (2006).[1]

O-GlcNAcase Inhibition Assay

The inhibitory activity of this compound on OGA can be determined using a variety of in vitro assays. A common method involves a fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), which upon cleavage by OGA, releases a fluorescent product.

Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

This compound

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)

-

Assay Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Stop Solution (e.g., 0.5 M sodium carbonate)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add a fixed amount of hOGA to each well (except for no-enzyme controls).

-

Add the this compound dilutions to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the 4-MU-GlcNAc substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the Stop Solution.

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a plate reader (excitation ~365 nm, emission ~445 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Role in the O-GlcNAc Signaling Pathway

This compound exerts its biological effects by inhibiting O-GlcNAcase, thereby increasing the overall levels of O-GlcNAcylated proteins within the cell. This perturbation of the O-GlcNAc cycle has profound effects on numerous signaling pathways. The O-GlcNAc modification is dynamically regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and OGA, which removes it.[8][9][10] The substrate for OGT, UDP-GlcNAc, is derived from the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[11][12][13] Thus, O-GlcNAcylation acts as a nutrient sensor, linking cellular metabolic status to the regulation of protein function.

By inhibiting OGA, this compound effectively traps proteins in their O-GlcNAcylated state, leading to downstream consequences that can include altered protein stability, localization, and activity, as well as crosstalk with other post-translational modifications like phosphorylation.

Conclusion

This compound has proven to be an indispensable chemical probe for elucidating the complex roles of O-GlcNAcylation in cellular physiology and disease. Its potent and specific (among stereoisomers) inhibition of O-GlcNAcase allows for the acute elevation of O-GlcNAc levels, enabling researchers to dissect the downstream consequences of this modification on a global scale. The information provided in this technical guide, from its fundamental chemical properties and synthesis to its application in biochemical assays and its impact on cellular signaling, is intended to facilitate further research into the fascinating world of O-GlcNAc and its potential as a therapeutic target. As our understanding of the "O-GlcNAc code" continues to grow, the utility of tools like this compound will undoubtedly remain central to future discoveries.

References

- 1. A divergent synthesis of 2-acyl derivatives of PUGNAc yields selective inhibitors of O-GlcNAcase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]

- 5. summit.sfu.ca [summit.sfu.ca]

- 6. [PDF] Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise. | Semantic Scholar [semanticscholar.org]

- 7. An improved route to PUGNAc and its galacto-configured congener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

The Role of (Z)-PUGNAc in Elucidating O-GlcNAcase Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of O-GlcNAcase (OGA), the enzyme responsible for removing the O-GlcNAc post-translational modification, with a focus on its potent inhibitor, (Z)-PUGNAc. This document provides a comprehensive overview of the O-GlcNAc signaling pathway, detailed experimental protocols for studying OGA, and a quantitative analysis of this compound's inhibitory action, serving as a vital resource for professionals in glycobiology and drug discovery.

Introduction to O-GlcNAcylation and O-GlcNAcase

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins[1]. This process is critical in regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism[2][3]. The cycling of O-GlcNAc is tightly regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it[4][5]. Dysregulation of O-GlcNAcylation has been implicated in a host of pathologies, including cancer, diabetes, and neurodegenerative disorders[6][7].

OGA, a member of the glycoside hydrolase family 84, catalyzes the cleavage of the β-O-glycosidic bond between the GlcNAc moiety and the protein[8]. Its activity ensures the transient nature of O-GlcNAcylation, allowing for rapid cellular responses to various stimuli. Understanding the function and regulation of OGA is therefore paramount for deciphering the complexities of O-GlcNAc signaling and for the development of therapeutic strategies targeting this pathway.

This compound: A Potent Inhibitor of O-GlcNAcase

O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, commonly known as PUGNAc, is a well-established inhibitor of OGA[9]. It exists as two geometric isomers, this compound and (E)-PUGNAc, with the (Z)-isomer being a significantly more potent inhibitor of OGA[10][11]. This compound acts as a competitive inhibitor, mimicking the transition state of the OGA-catalyzed reaction[12]. Its ability to effectively block OGA activity has made it an invaluable tool for researchers to pharmacologically increase O-GlcNAcylation levels in cells and tissues, thereby enabling the study of the functional consequences of elevated O-GlcNAc signaling[13][14].

Quantitative Analysis of OGA Inhibition

The inhibitory potency of this compound and other OGA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki). The following table summarizes key quantitative data for this compound and, for comparison, another commonly used OGA inhibitor, Thiamet-G.

| Inhibitor | Target Enzyme | IC50 | Ki | Organism | Notes |

| This compound | O-GlcNAcase | ~50 nM | 46 nM | Human | Potent inhibitor, but also shows some inhibition of lysosomal β-hexosaminidases.[9][10] |

| β-hexosaminidase | 36 nM | Human | |||

| Thiamet-G | O-GlcNAcase | ~30 nM | 21 nM | Human | A more selective inhibitor of OGA over β-hexosaminidases, making it useful for in vivo studies.[8] |

Table 1: Quantitative data for selected OGA inhibitors. This table provides a comparative overview of the inhibitory potency of this compound and Thiamet-G against O-GlcNAcase.

O-GlcNAc Signaling Pathway

The O-GlcNAc signaling pathway is intricately linked with numerous other cellular signaling cascades, acting as a nutrient sensor and stress regulator. The dynamic interplay between OGT and OGA allows the cell to respond to changes in glucose availability and cellular stress. Inhibition of OGA by this compound leads to an accumulation of O-GlcNAcylated proteins, thereby amplifying the downstream effects of this modification.

Experimental Protocols

In Vitro O-GlcNAcase Activity Assay

This protocol describes a colorimetric assay to measure OGA activity using the artificial substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

Materials:

-

Recombinant OGA enzyme

-

pNP-GlcNAc (substrate)

-

Assay Buffer: 50 mM sodium cacodylate, pH 6.5, 100 mM NaCl, 0.1% BSA

-

Stop Solution: 0.5 M sodium carbonate

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of pNP-GlcNAc in the assay buffer.

-

In a 96-well plate, add the desired amount of recombinant OGA enzyme to each well.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature.

-

Initiate the reaction by adding the pNP-GlcNAc substrate to each well. The final reaction volume is typically 100 µL.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the OGA activity.

Western Blot Analysis of O-GlcNAcylation in Cells

This protocol details the procedure for detecting changes in total protein O-GlcNAcylation in cultured cells following treatment with this compound.

Materials:

-

Cultured cells (e.g., HeLa, HEK293)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., Thiamet-G)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Secondary antibody: HRP-conjugated anti-mouse IgM or IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 18-24 hours).

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and OGA inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 4. Protein O-GlcNAcase - Wikipedia [en.wikipedia.org]

- 5. Integration of O-GlcNAc into Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-GlcNAcase: Emerging Mechanism, Substrate Recognition and Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 8. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]

- 10. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. summit.sfu.ca [summit.sfu.ca]

- 13. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(Z)-PUGNAc's impact on protein function and stability

An In-Depth Technical Guide to the Impact of (Z)-PUGNAc on Protein Function and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) is a potent and widely utilized inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound effectively increases the overall level of protein O-GlcNAcylation, a dynamic post-translational modification akin to phosphorylation. This modification plays a critical role in regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its impact on protein function and stability, and detailed experimental protocols for its application in research settings.

Mechanism of Action

This compound functions as a competitive inhibitor of O-GlcNAcase. The "Z" configuration of the oxime moiety is crucial for its high potency, being significantly more effective than the "E" isomer.[1] By binding to the active site of OGA, this compound prevents the hydrolysis of O-GlcNAc from modified proteins, leading to their accumulation in the O-GlcNAcylated state. This accumulation, in turn, modulates the function and stability of a multitude of proteins.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against O-GlcNAcase and other hexosaminidases has been quantified in various studies. The following table summarizes key inhibitory constants.

| Enzyme Target | Inhibitory Constant (Ki) | Inhibitory Concentration (IC50) | Reference(s) |

| O-GlcNAcase (OGA) | 46 nM | 46 nM | [2] |

| human OGA (hOGA) | - | 35 nM | [2] |

| β-hexosaminidase | 36 nM | 6 nM | [2] |

| Hexosaminidase A/B (Hex A/B) | - | 25 nM | [2] |

Impact on Protein Stability

Increased O-GlcNAcylation resulting from this compound treatment has been shown to have a significant impact on the stability of various proteins. This effect is often context-dependent, with O-GlcNAcylation capable of both increasing and decreasing protein stability.

One of the primary mechanisms by which O-GlcNAcylation enhances protein stability is by inhibiting their degradation through the ubiquitin-proteasome system. A quantitative time-resolved O-linked GlcNAc proteomics (qTOP) study revealed that a subset of O-GlcNAcylated proteins exhibits minimal removal of O-GlcNAc or degradation of the protein backbone.[2] This "hyperstable" population of O-GlcNAcylated proteins was found to be more sensitive to the inhibition of O-GlcNAcylation, suggesting that this modification is crucial for their stability.[2] Among these hyperstable proteins were core components of the box C/D small nucleolar ribonucleoprotein (snoRNP) complexes, such as fibrillarin (FBL), NOP56, and NOP58.[2]

The following table summarizes the observed effects of increased O-GlcNAcylation on the stability of specific proteins.

| Protein Target | Observed Effect on Stability | Cellular Context | Putative Mechanism | Reference(s) |

| snoRNP Core Proteins (FBL, NOP56, NOP58) | Increased | NIH 3T3 cells | Stable O-GlcNAcylation, minimal degradation | [2] |

| NUP214 | Increased | Not specified | Stabilized by O-GlcNAcylation | [2] |

Signaling Pathways and Experimental Workflows

O-GlcNAc Cycling Pathway

The dynamic addition and removal of O-GlcNAc is a key regulatory mechanism in the cell. This compound disrupts this cycle by inhibiting OGA.

References

- 1. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative time-resolved chemoproteomics reveals that stable O-GlcNAc regulates box C/D snoRNP biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

(Z)-PUGNAc in Cell Culture: Application Notes and Protocols

(Z)-PUGNAc is a potent and cell-permeable inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound treatment leads to an increase in the overall level of protein O-GlcNAcylation, making it an invaluable tool for studying the functional roles of this dynamic post-translational modification in various cellular processes.

These application notes provide detailed protocols for utilizing this compound in cell culture to study O-GlcNAcylation, including methods for cell treatment, assessment of protein O-GlcNAcylation levels, and evaluation of cellular viability.

Mechanism of Action

O-GlcNAcylation is a reversible post-translational modification that cycles on and off proteins in response to cellular signaling and nutrient availability. The addition of O-GlcNAc is catalyzed by O-GlcNAc transferase (OGT), while its removal is catalyzed by O-GlcNAcase (OGA). This compound specifically inhibits OGA, leading to the accumulation of O-GlcNAcylated proteins. This allows researchers to investigate the downstream effects of increased O-GlcNAcylation on various signaling pathways and cellular functions.[1][2]

Data Presentation

The effective concentration and incubation time for this compound can vary depending on the cell type and the specific experimental goals. Below is a summary of conditions reported in the literature.

| Cell Line | Concentration (µM) | Treatment Time | Observed Effect | Reference |

| Rat epitrochlearis muscles | 100 | 19 hours | Marked increase in O-GlcNAcylation of multiple proteins; reduced insulin-stimulated glucose transport. | [3] |

| 3T3-L1 adipocytes | 100 | Not specified | Elevated O-GlcNAc levels; impaired insulin signaling. | [4] |

| Rat primary adipocytes | 100 | 12 hours | Increased O-GlcNAc modification on proteins; decreased insulin-stimulated 2-deoxyglucose uptake and GLUT4 translocation. | [5] |

| HEK293T and HeLa cells | 50 | 3-9 hours | Used for modulating OGA activity before immunoprecipitation of O-GlcNAcylated proteins. | [6] |

| Jurkat cells | 50 | 3 hours | Used in conjunction with glucosamine to increase O-GlcNAc levels for Western blot analysis. | [7] |

| HepG2 cells | 50 | 6 hours | Prevented the decline of O-GlcNAc levels during glucose deprivation. | [8] |

| PANC-1 and MiaPaCa-2 cells | 1 | 4 hours | Increased protein level of SIRT7. | [9] |

Experimental Protocols

Protocol 1: Treatment of Cells with this compound

This protocol describes the general procedure for treating cultured cells with this compound to increase protein O-GlcNAcylation.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

This compound (stock solution typically prepared in DMSO or water)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Prepare the desired concentration of this compound in complete culture medium. Also, prepare a vehicle control with the same concentration of the solvent used for the this compound stock.

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing this compound or the vehicle control to the cells.

-

Incubate the cells for the desired time (e.g., 3 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.[1][6]

-

After incubation, proceed with cell lysis for downstream applications such as Western blotting or immunoprecipitation.

Protocol 2: Western Blot Analysis of Global O-GlcNAcylation

This protocol details the detection of total O-GlcNAcylated proteins by Western blot following this compound treatment.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer (supplemented with protease and OGA inhibitors like PUGNAc or Thiamet-G)[1]

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)[1][10]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[1]

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[1]

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C with gentle agitation.[1]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Protocol 3: Immunoprecipitation of O-GlcNAcylated Proteins

This protocol allows for the enrichment of specific O-GlcNAcylated proteins of interest.

Materials:

-

Treated and control cell lysates

-

Antibody against the protein of interest

-

Protein A/G agarose beads

-

Immunoprecipitation (IP) lysis buffer

-

Wash buffer

-

Elution buffer

Procedure:

-

Cell Lysis: Prepare cell lysates as described in the Western blot protocol, ensuring the lysis buffer is compatible with immunoprecipitation.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the antibody against the protein of interest overnight at 4°C.

-

Bead Incubation: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an anti-O-GlcNAc antibody to detect the O-GlcNAcylation status of the target protein.[6]

Protocol 4: Cell Viability Assay (MTS Assay)

It is important to assess whether the chosen concentration of this compound affects cell viability. The MTS assay is a colorimetric method for determining the number of viable cells.

Materials:

-

Cells treated with a range of this compound concentrations

-

96-well plates

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired incubation time.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[11]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[11]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualization

Caption: Experimental workflow for using this compound in cell culture.

Caption: Mechanism of action of this compound on the O-GlcNAc cycling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. O-GlcNAcylation and stablization of SIRT7 promote pancreatic cancer progression by blocking the SIRT7-REGγ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Treating Mammalian Cells with (Z)-PUGNAc

For Researchers, Scientists, and Drug Development Professionals

(Z)-PUGNAc is a potent and specific inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound treatment leads to a global increase in protein O-GlcNAcylation, a dynamic post-translational modification involved in various cellular processes, including signal transduction, transcription, and metabolism. These application notes provide detailed protocols for the use of this compound in mammalian cell culture to study the functional consequences of increased O-GlcNAcylation.

Data Presentation

The following table summarizes key quantitative data for this compound. It is important to note that direct cytotoxic IC50 values for this compound are not widely reported in the literature. The values presented below primarily reflect the effective concentrations used to elicit specific biological responses related to OGA inhibition.

| Parameter | Cell Line | Value | Remarks |

| EC50 | 3T3-L1 adipocytes | ~3 µM | Effective concentration for a half-maximal increase in global O-GlcNAcylation. Note: This study used PUGNAc, a mix of E and Z isomers, with the Z-isomer being the active form.[1] |

| Effective Concentration | Rat embryonic pancreas | 10 µM | Promoted β-cell development and induced NeuroD and Insulin expression.[2] |

| Effective Concentration | CHO-IR cells | 50 µM | Used to study the pro-survival action of insulin.[3] |

| Effective Concentration | 3T3-L1 adipocytes | 100 µM | Induced insulin resistance.[4][5] |

| Effective Concentration | Rat skeletal muscle | 100 µM | Increased protein O-GlcNAcylation and induced insulin resistance.[6] |

| Ki (Inhibition Constant) | Human O-GlcNAcase | 46 nM | In vitro inhibition constant for O-GlcNAcase. |

| Ki (Inhibition Constant) | Human β-hexosaminidase | 36 nM | In vitro inhibition constant for β-hexosaminidase, indicating some off-target activity. |

Signaling Pathway

The diagram below illustrates the impact of this compound on the insulin signaling pathway. By inhibiting OGA, this compound increases the O-GlcNAcylation of key signaling proteins, which can attenuate the downstream effects of insulin.

Caption: this compound inhibits OGA, leading to increased O-GlcNAcylation of insulin signaling proteins, which can impair their function and reduce glucose uptake.

Experimental Workflow

The following diagram outlines a general workflow for treating mammalian cells with this compound and assessing the downstream cellular effects.

Caption: Experimental workflow for this compound treatment and analysis of mammalian cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required amount of this compound: Based on its molecular weight (353.33 g/mol ), calculate the mass needed to prepare a stock solution of a desired concentration (e.g., 100 mM).

-

For a 100 mM stock solution, dissolve 35.33 mg of this compound in 1 mL of DMSO.

-

-

Dissolution: In a sterile environment (e.g., a laminar flow hood), add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO.

-

Vortexing: Vortex the tube until the this compound is completely dissolved. The solution should be clear.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Treatment of Mammalian Cells with this compound

Materials:

-

Mammalian cells of interest cultured in appropriate vessels

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Vehicle control (sterile DMSO)

Procedure:

-

Cell Seeding: Seed the cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment (typically 70-80% confluency).

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations.

-

Important: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound to account for any solvent effects. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid cytotoxicity.

-

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 6, 12, or 24 hours). The optimal incubation time may vary depending on the cell type and the specific endpoint being measured.

Protocol 3: Western Blot Analysis of Global O-GlcNAcylation

Materials:

-

This compound-treated and control cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM this compound or Thiamet-G)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody (and a separate membrane for the loading control antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the O-GlcNAc signal to the loading control to compare relative levels between samples.

-

Protocol 4: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Application Notes and Protocols for the Use of (Z)-PUGNAc in Animal Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals